5-(2,5-Difluorobenzyl)-1,3-thiazol-2-amine
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Overview
Description
5-(2,5-difluorobenzyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a 2,5-difluorobenzyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products . The presence of fluorine atoms in the benzyl group can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-difluorobenzyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-difluorobenzyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-(2,5-difluorobenzyl)thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2,5-difluorobenzyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways to exert anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-(2,6-difluorobenzyl)thiazol-2-amine: Similar structure but with different fluorine substitution pattern.
5-(4-fluorobenzyl)thiazol-2-amine: Contains a single fluorine atom on the benzyl group.
5-(2-chlorobenzyl)thiazol-2-amine: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of two fluorine atoms in the 2,5-positions of the benzyl group in 5-(2,5-difluorobenzyl)thiazol-2-amine can enhance its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a unique compound with potentially improved biological activities compared to its analogs .
Properties
Molecular Formula |
C10H8F2N2S |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
5-[(2,5-difluorophenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8F2N2S/c11-7-1-2-9(12)6(3-7)4-8-5-14-10(13)15-8/h1-3,5H,4H2,(H2,13,14) |
InChI Key |
DLFINTHTKGCADY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CC2=CN=C(S2)N)F |
Origin of Product |
United States |
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